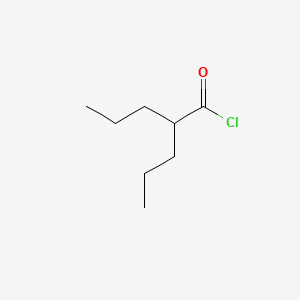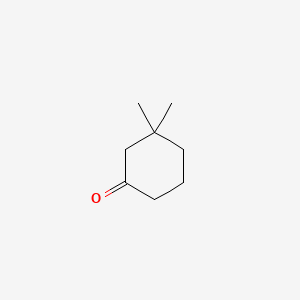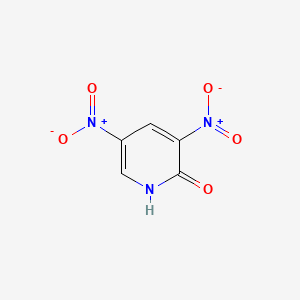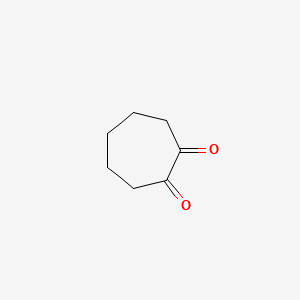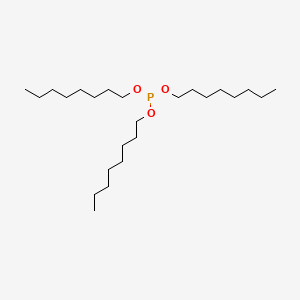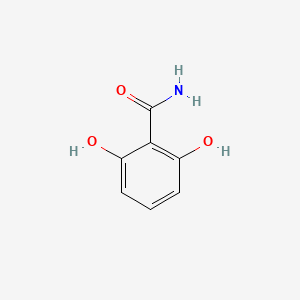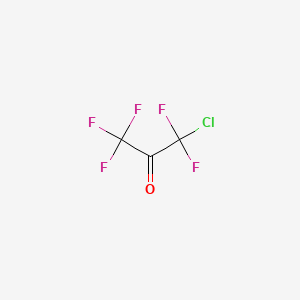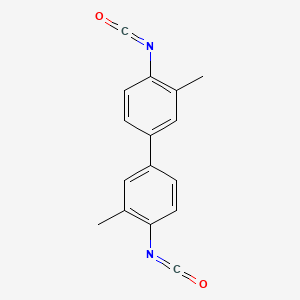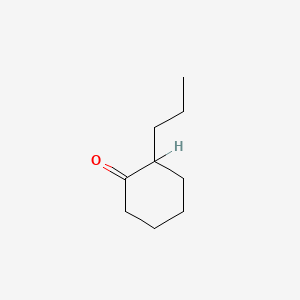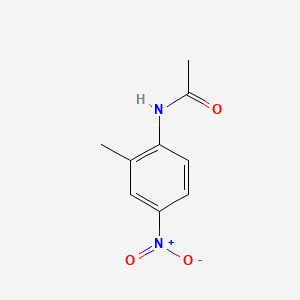
3-Chlorocyclopentene
Übersicht
Beschreibung
3-Chlorocyclopentene is an organic compound with the molecular formula C5H7Cl. It is a chlorinated derivative of cyclopentene, characterized by the presence of a chlorine atom attached to the third carbon of the cyclopentene ring. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Wissenschaftliche Forschungsanwendungen
3-Chlorocyclopentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chlorocyclopentene can be synthesized through the addition of hydrogen chloride to cyclopentadiene. The reaction involves the following steps:
- Cyclopentadiene is first prepared by the depolymerization of dicyclopentadiene.
- Hydrogen chloride is then added to cyclopentadiene to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorocyclopentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Addition Reactions: Reagents such as hydrogen, halogens, and hydrogen halides are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted cyclopentenes.
Addition Reactions: Products include dihalides and hydrogenated cyclopentenes.
Oxidation and Reduction Reactions: Products include cyclopentanones and cyclopentanes
Wirkmechanismus
The mechanism of action of 3-chlorocyclopentene involves its reactivity due to the presence of the chlorine atom and the double bond in the cyclopentene ring. The chlorine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Cyclopentene: The parent compound without the chlorine atom.
3-Bromocyclopentene: A similar compound with a bromine atom instead of chlorine.
3-Iodocyclopentene: A similar compound with an iodine atom instead of chlorine.
Comparison:
Reactivity: 3-Chlorocyclopentene is more reactive than cyclopentene due to the presence of the chlorine atom. Compared to 3-bromocyclopentene and 3-iodocyclopentene, it is less reactive due to the lower reactivity of chlorine compared to bromine and iodine.
Applications: While all these compounds are used in organic synthesis, this compound is preferred in reactions where a moderate reactivity is desired. .
Eigenschaften
IUPAC Name |
3-chlorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSWJRSLXCPGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10914700 | |
| Record name | 3-Chlorocyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10914700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-40-2 | |
| Record name | 3-Chlorocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorocyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10914700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorocyclopent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-Chlorocyclopentene serves as a versatile building block in organic synthesis and polymer chemistry.
- Polymerization Initiator: It acts as an initiator in the cationic polymerization of isobutene, enabling the synthesis of polyisobutenes with controlled molecular weights and narrow molecular weight distributions [].
- Organic Synthesis: It's employed in various reactions, such as alkylations [], to construct complex molecules. For example, it is used in the synthesis of enantiomerically pure cyclopent-2-ene-1-carboxylic acid and (cyclopent-2-enyl)acetic acid [].
A: The interaction between this compound and Tungsten Hexachloride (WCl6) is a complex process involving multiple intermediates []. This reaction is significant because it's believed to generate species capable of initiating the polymerization of cyclopentene. Gas chromatography analysis reveals the formation of various products, including this compound, suggesting a complex reaction mechanism [].
A: this compound is a crucial starting material in the multi-step synthesis of bicyclo[3.3.0]octa-3,7-dien-2,6-dione []. The process involves the following steps:
a. **Coupling:** this compound is coupled using magnesium to form 1,1'-bi-2-cyclopentenyl [].b. **Ozonolysis and Oxidation:** The coupled product undergoes ozonolysis followed by oxidation to yield hexane-1,3,4,6-tetracarboxylic acid [].c. **Esterification and Cyclization:** The tetracarboxylic acid is converted to its tetramethyl ester, which then undergoes a Dieckmann condensation to form a bicyclic diketone [].d. **Decarboxylation and Chlorination:** Decarboxylation followed by chlorination introduces two chlorine atoms to the bicyclic structure [].e. **Ketal Formation and Dehydrochlorination:** Protection of the ketone groups as ketals, followed by dehydrochlorination with potassium tert-butoxide, generates the bicyclo[3.3.0]octa-3,7-dien-2,6-dione diethyleneketal [].f. **Ketal Exchange:** Finally, a ketal exchange reaction yields the target compound, bicyclo[3.3.0]octa-3,7-dien-2,6-dione [].A: Yes, this compound plays a key role in synthesizing both epimers of L-cyclopentenylglycine, a naturally occurring non-proteinogenic amino acid []. This synthesis involves a condensation reaction with diethyl acetylaminomalonate, followed by deethoxycarbonylation, chromatographic separation, and enzymatic resolution using α-chymotrypsin [].
A: Research indicates the successful synthesis of 3-(4'-Pentenyl)cyclopentene-1 from this compound-1, demonstrating its utility in creating new monomers []. This novel monomer presents opportunities for the development of new polymeric materials with potentially tailored properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


